
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, featuring an amino group and a carboxylic acid group attached to a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Nitration: 4-Methylnaphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, forming 4-methyl-1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methyl-1-aminonaphthalene.
Alkylation: The amino group is alkylated with acrylonitrile in the presence of a base like sodium ethoxide to form 3-(4-methylnaphthalen-1-yl)propionitrile.
Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid using an acid or base, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Additionally, continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 3-Nitro-3-(4-methylnaphthalen-1-yl)propanoic acid.
Reduction: 3-Amino-3-(4-methylnaphthalen-1-yl)propanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(naphthalen-1-yl)propanoic acid: Lacks the methyl group on the naphthalene ring.
3-Amino-3-(4-chloronaphthalen-1-yl)propanoic acid: Contains a chlorine atom instead of a methyl group.
3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic acid: Features a methoxy group instead of a methyl group.
Uniqueness
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid is unique due to the presence of the methyl group on the naphthalene ring, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
773125-33-0 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-amino-3-(4-methylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-9-6-7-12(13(15)8-14(16)17)11-5-3-2-4-10(9)11/h2-7,13H,8,15H2,1H3,(H,16,17) |
InChI Key |
GYBKJAOPTAJRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)
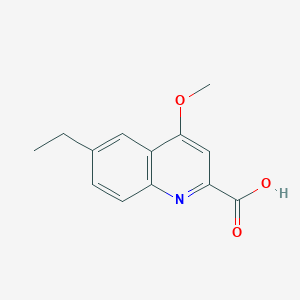
![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)

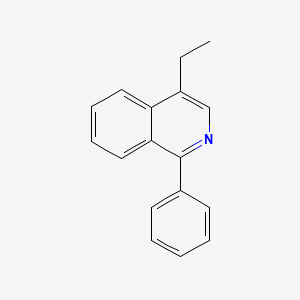




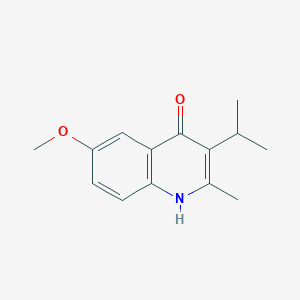
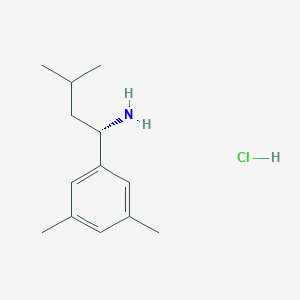
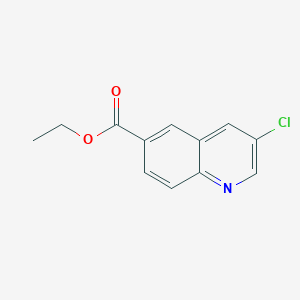
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)
